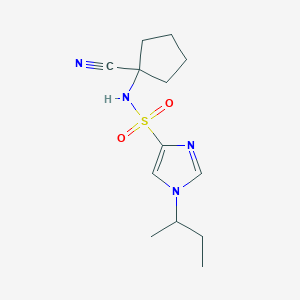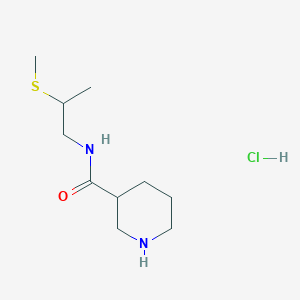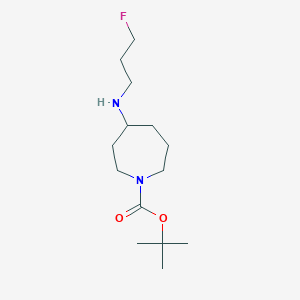
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole-sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various cellular processes such as smooth muscle relaxation, platelet aggregation, and gene expression. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to vasodilation and inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound 41-2272 has been found to exhibit various biochemical and physiological effects. It has been shown to decrease blood pressure by relaxing smooth muscle cells in blood vessels. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound 41-2272 has been found to have anti-inflammatory effects and has been shown to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has several advantages for lab experiments. It is a highly potent and specific activator of sGC, making it a valuable tool for studying the role of cGMP in various cellular processes. However, there are also some limitations to using this compound 41-2272 in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272. One area of interest is its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure. Another area of research is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-inflammatory and anti-oxidative effects. Overall, this compound 41-2272 has significant potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the reaction of 1-cyanocyclopentylamine with 1-butan-2-yl imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound.
Scientific Research Applications
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, pulmonary hypertension, and cancer. It has been found to exhibit vasodilatory effects and has been shown to relax smooth muscle cells in blood vessels, leading to a decrease in blood pressure. This compound 41-2272 has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-3-11(2)17-8-12(15-10-17)20(18,19)16-13(9-14)6-4-5-7-13/h8,10-11,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRUNDIOPQQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(N=C1)S(=O)(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)

![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)

![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)